3-Chloro-5-cyclopropoxypyridazine
Description
3-Chloro-5-cyclopropoxypyridazine (CAS: Not explicitly provided; structural formula: C₇H₇ClN₂O, molecular weight ≈170.5 g/mol) is a pyridazine derivative featuring a chlorine atom at position 3 and a cyclopropoxy group (-O-cyclopropyl) at position 5. Its reactivity and applications are influenced by the electron-withdrawing chlorine atom and the strained cyclopropoxy substituent, which may enhance susceptibility to ring-opening reactions or nucleophilic substitution.
Properties
IUPAC Name |
3-chloro-5-cyclopropyloxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-7-3-6(4-9-10-7)11-5-1-2-5/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICAJNQOTQGIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=NN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744787 | |
| Record name | 3-Chloro-5-(cyclopropyloxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346691-24-4 | |
| Record name | Pyridazine, 3-chloro-5-(cyclopropyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346691-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(cyclopropyloxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropoxypyridazine typically involves the chlorination of pyridazine derivatives followed by the introduction of the cyclopropoxy group. One common method includes:
Chlorination: Starting with pyridazine, chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Cyclopropoxylation: The chlorinated intermediate is then reacted with cyclopropanol in the presence of a base like potassium carbonate to introduce the cyclopropoxy group.
Industrial Production Methods
Industrial production of 3-Chloro-5-cyclopropoxypyridazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropoxypyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridazine ring or the cyclopropoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include 3-amino-5-cyclopropoxypyridazine or 3-thio-5-cyclopropoxypyridazine.
Oxidation Products: Products may include 3-chloro-5-cyclopropoxy-pyridazine-1-oxide.
Reduction Products: Reduced derivatives of the pyridazine ring or the cyclopropoxy group.
Scientific Research Applications
3-Chloro-5-cyclopropoxypyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of pyridazine derivatives on various biological systems.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropoxypyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyclopropoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
The following analysis compares 3-Chloro-5-cyclopropoxypyridazine with structurally related pyridazine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
Substituent Effects on Reactivity and Properties
Cyclopropoxy vs. Cyclobutoxy Groups 3-Chloro-5-cyclopropoxypyridazine: The cyclopropoxy group introduces significant ring strain, which may increase reactivity in ring-opening or substitution reactions compared to the less strained cyclobutoxy analog .
Methoxyethoxy vs. Cycloalkoxy Groups
- 3-Chloro-5-(2-methoxyethoxy)pyridazine : The flexible 2-methoxyethoxy chain (similarity score: 0.77) likely enhances solubility in polar solvents due to ether oxygen atoms, making it advantageous for solution-phase reactions .
Hydrazinyl Substituent
- 3-Chloro-6-hydrazinylpyridazine : The hydrazine group at position 6 provides a nucleophilic site for condensation or coupling reactions, as demonstrated in its use to synthesize triazolo-pyridazine derivatives .
Biological Activity
3-Chloro-5-cyclopropoxypyridazine is a heterocyclic compound characterized by its unique molecular structure, which includes a chlorine atom at the third position and a cyclopropoxy group at the fifth position of the pyridazine ring. The molecular formula is . This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological applications.
The synthesis of 3-Chloro-5-cyclopropoxypyridazine typically involves:
- Chlorination : Pyridazine derivatives are chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
- Cyclopropoxylation : The chlorinated intermediate is reacted with cyclopropanol in the presence of a base like potassium carbonate.
This compound is notable for its ability to undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, which can lead to the formation of multiple derivatives with potential biological activity.
The biological activity of 3-Chloro-5-cyclopropoxypyridazine is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyclopropoxy groups enhance its binding affinity and specificity, influencing various biological pathways. Preliminary studies suggest that it may act as a pharmacophore in drug design, particularly targeting specific enzymes involved in disease processes.
Pharmacological Applications
Research indicates that 3-Chloro-5-cyclopropoxypyridazine has potential applications in:
- Antiviral Activity : It has been investigated for its ability to inhibit viral replication, particularly in the context of HIV and other viral infections.
- Anticancer Properties : Some studies have explored its potential as an anticancer agent, examining its effects on cancer cell lines.
- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating a broad spectrum of biological activity.
Case Studies
- Antiviral Screening : In a study evaluating various pyridazine derivatives for antiviral activity against HIV, 3-Chloro-5-cyclopropoxypyridazine demonstrated significant inhibition of viral cytopathic effects at concentrations as low as 10 μM. This was measured using a viral cytopathic effect (CPE) assay, where the percent inhibition and cell viability were calculated .
- Anticancer Research : A series of derivatives based on pyridazine structures were tested against different cancer cell lines. The results indicated that modifications to the cyclopropoxy group could enhance cytotoxicity against specific cancer types while maintaining low toxicity to normal cells.
Comparative Analysis
To understand the uniqueness of 3-Chloro-5-cyclopropoxypyridazine, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Chloro-5-methoxypyridazine | Methoxy group instead of cyclopropoxy | Moderate antiviral activity |
| 3-Chloro-5-ethoxypyridazine | Ethoxy group | Reduced cytotoxicity |
| 3-Chloro-5-propoxypyridazine | Propoxy group | Similar activity profile |
The presence of the cyclopropoxy group in 3-Chloro-5-cyclopropoxypyridazine imparts distinct steric and electronic properties that may enhance its biological interactions compared to other derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
